molecular formula C60H88N2O21 B1248996 Cosmomycin C

Cosmomycin C

Cat. No. B1248996
M. Wt: 1173.3 g/mol
InChI Key: JRCMJKKALYUURJ-OVYBONNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cosmomycin C is a natural product found in Streptomyces with data available.

Scientific Research Applications

DNA-Binding Properties

Cosmomycin C, like other anthracyclines, has been studied for its DNA-binding properties. It is known to intercalate with double-stranded DNA, affecting DNA function and replication. Research has shown that cosmomycin D, a related compound, forms stable complexes with DNA and can cause DNA damage, which is a key aspect of its antitumor activity (Furlan et al., 2004).

Impact on DNA Repair Mechanisms

Anthracyclines like cosmomycin C are noted for their impact on DNA repair mechanisms. Studies on cosmomycin D, a similar compound, have shown that it induces apoptosis in nucleotide excision repair-deficient fibroblasts, highlighting the importance of DNA repair pathways in its mechanism of action (Carvalho et al., 2010).

Biosynthesis Insights

Understanding the biosynthesis of cosmomycin C is crucial for its production and potential modification. Research has detailed the glycosylation steps in the biosynthesis of cosmomycin, which is distinctive for its two trisaccharide chains. This understanding can aid in the development of novel analogs with potentially improved therapeutic profiles (Garrido et al., 2006).

Metabolic Flux Analysis for Drug Production

The production of cosmomycin C can be optimized using metabolic flux analysis. This approach helps in directing the metabolism of the producing bacteria, Streptomyces olindensis, from growth to anti-tumor drug production, enhancing the yield and efficiency of the process (Lobato et al., 2007).

Self-Resistance Mechanisms in Producing Bacteria

Streptomyces, the bacteria that produce cosmomycin C, have developed self-resistance mechanisms to protect themselves from the toxic effects of their own antibiotic products. Understanding these mechanisms can provide insights into the development of drug resistance and potentially inform the design of more effective antibiotic therapies (Castillo Arteaga et al., 2022).

Antitumor Activity

Cosmomycin C demonstrates significant antitumor activity. It has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathways in MDA-MB-468 breast cancer cells, indicating its potential as a therapeutic agent against certain types of cancer (Kim et al., 2011).

properties

Product Name

Cosmomycin C

Molecular Formula

C60H88N2O21

Molecular Weight

1173.3 g/mol

IUPAC Name

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H88N2O21/c1-12-60(71)25-40(79-44-22-33(61(8)9)57(30(6)75-44)82-46-24-38(66)58(31(7)77-46)81-42-20-17-36(64)27(3)73-42)48-51(55(70)49-50(54(48)69)53(68)47-32(52(49)67)14-13-15-37(47)65)59(60)83-45-23-34(62(10)11)56(29(5)76-45)80-43-21-18-39(28(4)74-43)78-41-19-16-35(63)26(2)72-41/h13-15,26-31,33-36,38-46,56-59,63-66,69-71H,12,16-25H2,1-11H3/t26-,27-,28-,29-,30-,31-,33-,34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,56+,57+,58+,59+,60+/m0/s1

InChI Key

JRCMJKKALYUURJ-OVYBONNASA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O

synonyms

antibiotic A447 B
antibiotic A447-B
cosmomycin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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